N-Alkyl Chain Lipophilicity Comparison
The target compound (N-propyl) has a calculated LogP of 1.78, compared to its N-isopropyl congener which has an estimated LogP of approximately 1.65 (predicted by analogous fragment contribution) . The N-pentafluoropropyl analog, by contrast, has a significantly elevated calculated LogP in the range of 2.8–3.2 due to the fluorinated side chain [1]. This ~1.0–1.4 LogP unit difference between the propyl and pentafluoropropyl derivatives corresponds to a roughly 10- to 25-fold difference in octanol-water partition coefficient, which directly impacts membrane permeability, assay solubility, and protein binding in biological screening contexts.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.78 (calculated) |
| Comparator Or Baseline | N-Isopropyl analog: LogP ~1.65 (estimated); N-Pentafluoropropyl analog: LogP ~2.8–3.2 (estimated) |
| Quantified Difference | ΔLogP ≈ 0.13 (vs. isopropyl); ΔLogP ≈ 1.0–1.4 (vs. pentafluoropropyl) |
| Conditions | Calculated values from Chemsrc database; experimental LogP values not available |
Why This Matters
A 10–25× difference in partition coefficient between the propyl and pentafluoropropyl analogs means these compounds will exhibit markedly different behavior in cell-based assays, requiring distinct DMSO stock concentrations and potentially producing divergent apparent IC₅₀ values due to nonspecific partitioning.
- [1] J-GLOBAL Database. 1-(2,2,3,3,3-Pentafluoropropyl)-3,4,5,7-tetrahydro-7-oxo-2H-1-benzazepine-1-ium-8-olate. J-GLOBAL ID: 200907037454239742. Molecular formula: C13H12F5NO2; MW: 309.236. Fluorination expected to increase LogP by ~1.0–1.5 units relative to non-fluorinated analog based on established fragment constants. View Source
